molecular formula C21H15F2N5OS B2432663 N-(2,4-difluorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide CAS No. 1251674-60-8

N-(2,4-difluorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide

Numéro de catalogue: B2432663
Numéro CAS: 1251674-60-8
Poids moléculaire: 423.44
Clé InChI: SYFDCLOZGAKQQL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,4-difluorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H15F2N5OS and its molecular weight is 423.44. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-(2,4-difluorophenyl)-2-[6-(4-phenylimidazol-1-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N5OS/c22-15-6-7-17(16(23)10-15)25-20(29)12-30-21-9-8-19(26-27-21)28-11-18(24-13-28)14-4-2-1-3-5-14/h1-11,13H,12H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFDCLOZGAKQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C=N2)C3=NN=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2,4-difluorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide is a synthetic compound with a complex molecular structure and significant potential in medicinal chemistry, particularly in the context of cancer therapy and antiviral activity. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

PropertyValue
Common Name N-(2,4-difluorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide
CAS Number 1251674-60-8
Molecular Formula C21H15F2N5OS
Molecular Weight 423.4 g/mol

The compound exhibits its biological activity primarily through interactions with specific cellular targets:

  • Inhibition of Cancer Cell Proliferation : Preliminary studies indicate that N-(2,4-difluorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide inhibits tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This mechanism is similar to that of established anticancer agents like nocodazole .
  • Antiviral Activity : The compound has shown promise as an inhibitor of HIV integrase, a critical enzyme for viral replication. This suggests potential applications in the treatment of HIV/AIDS .

Anticancer Efficacy

Recent studies have evaluated the efficacy of this compound against various cancer cell lines:

  • Cell Lines Tested : HCT116 (colon cancer), HeLa (cervical cancer), MDA-MB-468 (breast cancer).
Cell LineIC50 (µM)
HCT1160.80
HeLa0.90
MDA-MB-4681.00

These results indicate that the compound exhibits submicromolar potency against these cancer cell lines, suggesting a strong potential for further development as an anticancer agent .

Antiviral Activity

In vitro assays have demonstrated that N-(2,4-difluorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide can inhibit HIV integrase activity with an IC50 value in the low micromolar range. This positions it as a candidate for further exploration in antiviral therapies .

Case Study 1: Cancer Treatment

A recent study published in MDPI explored the effects of various imidazole derivatives on cancer cell lines. Among these, N-(2,4-difluorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide was highlighted for its ability to disrupt microtubule dynamics and induce apoptosis in treated cells .

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral properties of similar compounds against HIV. The findings indicated that modifications to the imidazole ring could enhance antiviral activity, suggesting that N-(2,4-difluorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-y)thio)acetamide could be optimized further for improved efficacy against viral targets .

Applications De Recherche Scientifique

Anticancer Activity

One of the most significant applications of this compound is in the field of oncology . Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For example, related compounds have shown substantial growth inhibition percentages against various cancer cell lines, such as SNB-19 and OVCAR-8, suggesting that N-(2,4-difluorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide may possess similar efficacy against specific cancers .

Biochemical Probes

The compound's ability to interact with specific proteins makes it a valuable tool as a biochemical probe . It can be used to study protein functions and interactions in cellular processes, especially those involving enzyme inhibition or receptor modulation. This application is crucial for understanding disease mechanisms and developing targeted therapies .

Anti-inflammatory Properties

There is growing interest in the anti-inflammatory potential of compounds containing imidazole and pyridazine moieties. Preliminary studies suggest that N-(2,4-difluorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide may exhibit anti-inflammatory effects by modulating inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyCompoundActivityFindings
N-Aryl derivativesAnticancerSignificant growth inhibition in multiple cancer cell lines
Imidazo[1,2-a]pyrimidine derivativesAntimicrobialExhibited broad-spectrum antimicrobial activity
Pyridazine derivativesAnti-inflammatoryDemonstrated reduction in inflammatory markers

These studies highlight the potential of compounds similar to N-(2,4-difluorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide to contribute to therapeutic advancements.

Q & A

Q. How can the purity and structural integrity of N-(2,4-difluorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide be verified during synthesis?

  • Methodological Answer: Purity and structural confirmation require a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR): Analyze proton (¹H) and carbon (¹³C) environments to confirm substituent positions and connectivity. For example, the thioether linkage (C-S) produces distinct shifts at ~2.8–3.5 ppm (¹H) and 35–45 ppm (¹³C) .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peaks) and detect isotopic patterns consistent with fluorine and sulfur atoms .
  • Infrared (IR) Spectroscopy: Identify functional groups like amide C=O (~1650–1700 cm⁻¹) and aromatic C-F (~1200–1250 cm⁻¹) .
    Cross-validation of data across these methods ensures structural accuracy and purity ≥95%.

Q. What methodologies are recommended for analyzing the compound's stability under varying pH and temperature conditions?

  • Methodological Answer: Stability studies should include:
  • Forced Degradation: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability by heating the sample at 10°C/min up to 300°C under nitrogen. A sharp mass loss indicates decomposition .
  • pH-Solubility Profiling: Measure solubility in buffers (pH 1–12) using shake-flask methods. Fluorine substituents may enhance stability in acidic conditions due to electron-withdrawing effects .

Advanced Research Questions

Q. What are the optimal reaction conditions for synthesizing the pyridazine-thioacetamide core structure?

  • Methodological Answer: Key steps include:
  • Thioether Formation: React 6-chloropyridazine derivatives with thioacetic acid derivatives in anhydrous DMF at 80–100°C for 12 hours, using triethylamine (TEA) as a base to deprotonate thiols .
  • Imidazole Coupling: Employ Buchwald-Hartwig amination or copper-catalyzed Ullmann coupling to attach the 4-phenylimidazole moiety. Optimal yields (70–85%) are achieved with Pd(OAc)₂/Xantphos catalysts in toluene at 110°C .
  • Workup: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol to remove Pd residues .

Q. How can contradictory spectroscopic data between theoretical predictions and experimental results be resolved?

  • Methodological Answer: Address discrepancies through:
  • Computational Modeling: Use DFT (Density Functional Theory) to simulate NMR chemical shifts and compare with experimental data. Adjust solvation models (e.g., PCM for DMSO) to improve accuracy .
  • Variable Temperature NMR: Perform experiments at 25°C and −40°C to detect dynamic processes (e.g., rotational barriers in the imidazole ring) that may obscure signals .
  • X-ray Crystallography: Resolve ambiguous connectivity by obtaining single-crystal structures. Fluorine atoms often exhibit strong anomalous scattering, aiding in phase determination .

Q. What strategies are effective for modifying the imidazole ring to enhance biological activity while maintaining solubility?

  • Methodological Answer:
  • Substituent Engineering: Introduce polar groups (e.g., -OH, -NH₂) at the 4-position of the imidazole to improve water solubility. Protect reactive groups with tert-butyloxycarbonyl (Boc) during synthesis to prevent side reactions .
  • Bioisosteric Replacement: Replace the phenyl group with pyridyl or morpholine rings to balance lipophilicity (logP) and target affinity. Test analogs in enzyme inhibition assays (e.g., COX-1/2) to validate activity .
  • Salt Formation: Prepare hydrochloride or mesylate salts to enhance crystallinity and solubility. Characterize salt forms via PXRD to confirm phase purity .

Q. How does the electronic effect of fluorine substituents influence the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer:
  • Activation of Aromatic Rings: The electron-withdrawing nature of fluorine at the 2- and 4-positions on the phenyl ring increases electrophilicity, facilitating SNAr (nucleophilic aromatic substitution) with amines or thiols. Kinetic studies show rate acceleration by 3–5× compared to non-fluorinated analogs .
  • Steric Considerations: Fluorine’s small atomic radius minimizes steric hindrance, allowing regioselective substitution at the 6-position of the pyridazine ring. Use ¹⁹F NMR to monitor reaction progress, as fluorine signals shift predictably upon substitution .

Q. What are the critical considerations when designing a multi-step synthesis pathway to minimize byproduct formation?

  • Methodological Answer:
  • Intermediate Stability: Protect labile groups (e.g., amides) with Boc or Fmoc during early steps. For example, introduce the acetamide group in the final step to prevent hydrolysis .
  • Catalyst Screening: Test Pd, Cu, and Ni catalysts for cross-coupling steps. PdCl₂(PPh₃)₂ often provides higher yields (>80%) with fewer side products compared to CuI in Ullmann reactions .
  • In-line Analytics: Use LC-MS after each step to detect byproducts early. Optimize quenching protocols (e.g., aqueous NaHCO₃ for acid reactions) to prevent degradation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.